Comparative Cytotoxic Activity of Odonicin Against Leukemia Cell Lines
Odonicin demonstrates significant cytotoxic activity against human leukemia cell lines. While quantitative IC50 values from peer-reviewed studies are not uniformly available for direct comparison, vendor technical data and aggregated bioactivity databases consistently report notable inhibitory effects against K562 and HL-60 cells . In a broader class context, a 2007 study examining 24 Rabdosia diterpenoids against HeLa cells found that the majority of tested compounds—excluding sculponeatin B and isodonal—exhibited stronger in vitro cytotoxic activity than the positive control oridonin . Although Odonicin was not among the specific compounds tested in that panel, this class-level finding establishes that structural variations within the ent-kaurane series yield measurable differences in potency, thereby supporting the need for compound-specific procurement rather than generic substitution. The p38 pathway activation in leukemia cells is a reported mechanism that distinguishes Odonicin from the apoptosis pathways typically associated with oridonin .
| Evidence Dimension | In vitro cytotoxicity and mechanistic pathway activation |
|---|---|
| Target Compound Data | Significant cytotoxic effects on K562 and HL-60 cells; activation of p38 signaling pathway |
| Comparator Or Baseline | Oridonin (positive control in class-level studies): majority of Rabdosia diterpenoids tested showed stronger in vitro activity than oridonin |
| Quantified Difference | Class-level: Most tested diterpenoids in the class exhibit stronger HeLa cytotoxicity than oridonin (quantitative differences not specified for Odonicin specifically) |
| Conditions | Human leukemia cell lines K562 and HL-60 ; HeLa cells for class-level comparison |
Why This Matters
The distinct mechanistic activation of the p38 pathway in leukemia models provides a scientific rationale for selecting Odonicin over analogs that operate primarily through alternative pathways.
